Stannane, (iodomethyl)triphenyl-
Description
It belongs to the class of triphenylstannanes, where a central tin atom is bonded to three phenyl groups and an iodomethyl substituent. While direct synthesis data for this compound is absent in the provided evidence, analogous tributyl(iodomethyl)stannane (Bu₃SnCH₂I) is synthesized via halogen exchange from tributyl(chloromethyl)stannane using NaI . The iodomethyl group enhances reactivity in radical-mediated reactions, making it valuable in organic synthesis, particularly in SnAP (stannyl amine protocol) chemistry for constructing heterocycles like piperazines .
Properties
CAS No. |
33550-56-0 |
|---|---|
Molecular Formula |
C19H17ISn |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
iodomethyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.CH2I.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H2; |
InChI Key |
MQRIACHHKSWMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tributyl(iodomethyl)stannane (Bu₃SnCH₂I)
- Structure : Tributyltin group (Bu₃Sn) with iodomethyl substituent.
- Reactivity : Acts as a radical precursor in copper-mediated reactions. Used in SnAP chemistry to form α-aminyl radicals for cyclization with imines .
- Applications : Key in piperazine synthesis via C–C bond formation .
- Stability : Less steric hindrance compared to triphenyl derivatives, enabling faster radical generation.
Triphenyltin Acetate (Stannane, (acetyloxy)triphenyl-)
Tetraethylstannane (Et₄Sn)
Triethyl(methylthio)stannane (Et₃SnSMe)
- Structure : Ethyl groups with a methylthio substituent.
- Reactivity : Thioether functionality enables nucleophilic substitution, but less reactive than iodomethyl analogs .
- Applications : Niche use in sulfur-transfer reactions.
Key Data Table: Structural and Functional Comparisons
Mechanistic and Functional Insights
- Radical Reactivity : Iodomethylstannanes (triphenyl or tributyl) generate radicals via cleavage of the weak C–Sn bond, enabling C–C bond formation. Triphenyl derivatives exhibit slower radical generation due to steric bulk but higher thermal stability .
- Leaving Group Ability : Iodo > Acetoxy > Methylthio. This hierarchy dictates their utility in substitution vs. elimination reactions .
- Environmental Impact : Triphenyltin acetate is highly toxic and regulated, whereas iodomethylstannanes are less persistent but require careful handling due to iodine volatility .
Q & A
Q. What are the primary synthetic methodologies for preparing (iodomethyl)triphenylstannane?
- Methodological Answer : The synthesis of triphenylstannane derivatives typically involves nucleophilic substitution or alkylation reactions. For example, iodomethyltriphenylstannane may be synthesized by reacting triphenylstannane with iodomethane under controlled conditions. Key reagents include alkyl halides (e.g., CH₃I) and tin-based precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as oxidation or ligand scrambling. Analytical validation via ¹¹⁹Sn-NMR spectroscopy (comparing shifts to literature values, e.g., Table 9 in ) is critical for confirming product purity .
Q. How is (iodomethyl)triphenylstannane characterized using spectroscopic techniques?
- Methodological Answer :
- ¹¹⁹Sn-NMR : Chemical shifts (δ) for tetraaryl stannanes typically range between -100 to -200 ppm, depending on substituents. Experimental shifts should be cross-referenced with literature databases (e.g., Table 9 in ) .
- FTIR : Bending and stretching modes of Sn-C and Sn-I bonds can be identified in the 400–600 cm⁻¹ range. High-resolution FTIR (e.g., 2.1 × 10⁻³ cm⁻¹ resolution) enables precise vibrational assignments, as demonstrated for stannane derivatives in .
- Mass Spectrometry (MS) : TOF-MS fragmentation patterns (e.g., loss of iodomethyl or phenyl groups) provide structural insights. Refer to fragmentation profiles in Table 10 () for analogous compounds .
Q. What safety protocols are recommended for handling (iodomethyl)triphenylstannane?
- Methodological Answer :
- Regulatory Compliance : Classified under hazardous substances (e.g., acetoxytriphenylstannane in , CAS 900-95-8). Use fume hoods, gloves, and PPE to avoid dermal/oral exposure .
- Waste Disposal : Follow EPA guidelines for organotin compounds (e.g., Toxaphene analogs in ). Avoid aqueous discharge due to environmental persistence .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. FTIR) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹¹⁹Sn-NMR shifts with computational models (DFT calculations) to confirm bond geometries. Discrepancies in FTIR absorption bands may arise from isotopic effects (e.g., ¹¹⁶Sn vs. ¹²⁰Sn), as noted in .
- X-Ray Crystallography : Use single-crystal X-ray data (e.g., di-[3,5-(trifluoromethyl)phenyl]dichlorostannane in Table 11, ) to resolve ambiguities in bond lengths/angles .
Q. What experimental design considerations are critical for studying the thermal stability of (iodomethyl)triphenylstannane?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating rates (e.g., 10°C/min in inert atmosphere).
- Kinetic Studies : Apply Arrhenius equations to degradation data. Compare with stability profiles of analogous compounds (e.g., tributylstannane in ) .
- Spectroscopic Monitoring : Use in-situ FTIR to detect decomposition products (e.g., SnO₂ formation) .
Q. How can computational methods enhance the understanding of (iodomethyl)triphenylstannane’s reactivity?
- Methodological Answer :
- DFT Modeling : Optimize molecular geometry using software (e.g., Gaussian) to predict reaction pathways (e.g., nucleophilic attack at the Sn center).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Validate with experimental TOF-MS fragmentation data (Table 10, ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
